Cas no 2228269-46-1 (2,2-difluoro-1-(2-phenoxyethyl)cyclopropan-1-amine)

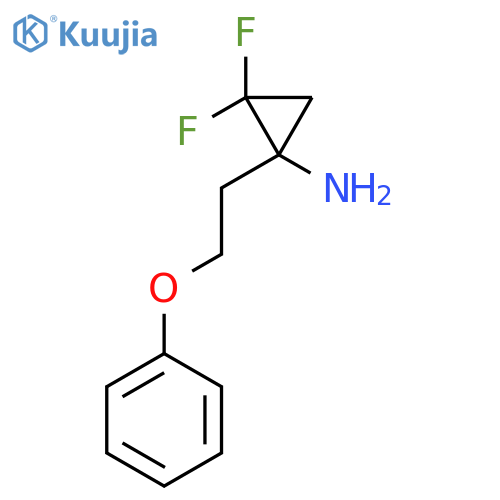

2228269-46-1 structure

商品名:2,2-difluoro-1-(2-phenoxyethyl)cyclopropan-1-amine

2,2-difluoro-1-(2-phenoxyethyl)cyclopropan-1-amine 化学的及び物理的性質

名前と識別子

-

- 2,2-difluoro-1-(2-phenoxyethyl)cyclopropan-1-amine

- EN300-1860004

- 2228269-46-1

-

- インチ: 1S/C11H13F2NO/c12-11(13)8-10(11,14)6-7-15-9-4-2-1-3-5-9/h1-5H,6-8,14H2

- InChIKey: YIPQKQFDIDCICU-UHFFFAOYSA-N

- ほほえんだ: FC1(CC1(CCOC1C=CC=CC=1)N)F

計算された属性

- せいみつぶんしりょう: 213.09652036g/mol

- どういたいしつりょう: 213.09652036g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 15

- 回転可能化学結合数: 4

- 複雑さ: 229

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 35.2Ų

- 疎水性パラメータ計算基準値(XlogP): 2

2,2-difluoro-1-(2-phenoxyethyl)cyclopropan-1-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1860004-0.25g |

2,2-difluoro-1-(2-phenoxyethyl)cyclopropan-1-amine |

2228269-46-1 | 0.25g |

$1328.0 | 2023-09-18 | ||

| Enamine | EN300-1860004-2.5g |

2,2-difluoro-1-(2-phenoxyethyl)cyclopropan-1-amine |

2228269-46-1 | 2.5g |

$2828.0 | 2023-09-18 | ||

| Enamine | EN300-1860004-5.0g |

2,2-difluoro-1-(2-phenoxyethyl)cyclopropan-1-amine |

2228269-46-1 | 5g |

$4184.0 | 2023-06-01 | ||

| Enamine | EN300-1860004-5g |

2,2-difluoro-1-(2-phenoxyethyl)cyclopropan-1-amine |

2228269-46-1 | 5g |

$4184.0 | 2023-09-18 | ||

| Enamine | EN300-1860004-0.5g |

2,2-difluoro-1-(2-phenoxyethyl)cyclopropan-1-amine |

2228269-46-1 | 0.5g |

$1385.0 | 2023-09-18 | ||

| Enamine | EN300-1860004-1.0g |

2,2-difluoro-1-(2-phenoxyethyl)cyclopropan-1-amine |

2228269-46-1 | 1g |

$1442.0 | 2023-06-01 | ||

| Enamine | EN300-1860004-10g |

2,2-difluoro-1-(2-phenoxyethyl)cyclopropan-1-amine |

2228269-46-1 | 10g |

$6205.0 | 2023-09-18 | ||

| Enamine | EN300-1860004-1g |

2,2-difluoro-1-(2-phenoxyethyl)cyclopropan-1-amine |

2228269-46-1 | 1g |

$1442.0 | 2023-09-18 | ||

| Enamine | EN300-1860004-0.05g |

2,2-difluoro-1-(2-phenoxyethyl)cyclopropan-1-amine |

2228269-46-1 | 0.05g |

$1212.0 | 2023-09-18 | ||

| Enamine | EN300-1860004-10.0g |

2,2-difluoro-1-(2-phenoxyethyl)cyclopropan-1-amine |

2228269-46-1 | 10g |

$6205.0 | 2023-06-01 |

2,2-difluoro-1-(2-phenoxyethyl)cyclopropan-1-amine 関連文献

-

Paweł Siudem,Jarosław Bukowicki,Iwona Wawer,Katarzyna Paradowska RSC Adv., 2020,10, 18082-18092

-

Wai-Kwok Wong,Hongze Liang,Wai-Yeung Wong,Zongwei Cai,King-Fai Li,Kok-Wai Cheah New J. Chem., 2002,26, 275-278

-

Ibrar Ayub,Dangsheng Su,Marc Willinger,Alexey Kharlamov,Leonid Ushkalov,Valery A. Zazhigalov,Nataly Kirillova,Robert Schlögl Phys. Chem. Chem. Phys., 2003,5, 970-978

-

Anna Maroń,Katarzyna Czerwińska,Barbara Machura,Luis Raposo,Catarina Roma-Rodrigues,Alexandra R. Fernandes,Jan G. Małecki,Agata Szlapa-Kula,Slawomir Kula,Stanisław Krompiec Dalton Trans., 2018,47, 6444-6463

-

F. Aguilera-Granja,L. C. Balbás,A. Vega Phys. Chem. Chem. Phys., 2017,19, 3366-3383

2228269-46-1 (2,2-difluoro-1-(2-phenoxyethyl)cyclopropan-1-amine) 関連製品

- 379254-42-9(4-{(4-methyl-4H-1,2,4-triazol-3-yl)sulfanylmethyl}benzohydrazide)

- 2172127-41-0(1-(2,3,4-trichlorophenyl)ethane-1-sulfonyl fluoride)

- 2097909-12-9(N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-4-methoxy-2-methylbenzene-1-sulfonamide)

- 1019552-09-0(2-chloro-N-[(pyridin-4-yl)methyl]aniline)

- 1572134-89-4(2-Amino-1-(4-(pyridin-4-yl)piperazin-1-yl)propan-1-one)

- 2138287-85-9((1S,3s)-3-hydroxy-1-(2-nitrophenyl)cyclobutane-1-carboxylic acid)

- 2229033-99-0(4-bromo-5-(1-ethynylcyclopropyl)-2-methoxyphenol)

- 450344-34-0(N-2-(2,3-dimethylphenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-yl-2-(4-methoxyphenyl)acetamide)

- 2227668-49-5(5-(3S)-3-hydroxybutylthiophene-3-carbonitrile)

- 2094028-97-2(N-[(1S,2R)-2-[4-(1-Hydroxy-1-methylethyl)-1H-1,2,3-triazol-1-yl]cyclohexyl]-2-propenamide)

推奨される供給者

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬